molecular formula C19H15NS B187519 N,N-diphenylbenzenecarbothioamide CAS No. 17435-12-0

N,N-diphenylbenzenecarbothioamide

Cat. No.: B187519
CAS No.: 17435-12-0
M. Wt: 289.4 g/mol
InChI Key: LSRNUEQABARJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenylbenzenecarbothioamide (CAS No. 59411-78-8 and 59411-79-9) is a thioamide derivative characterized by a central benzene ring substituted with a carbothioamide (-C(=S)-NH-) group, where both nitrogen atoms are bonded to phenyl groups. The C=S group replaces the traditional carbonyl (C=O) in amides, altering electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry and materials science .

Properties

CAS No.

17435-12-0

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

N,N-diphenylbenzenecarbothioamide

InChI

InChI=1S/C19H15NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

LSRNUEQABARJTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Carbothioamide Derivatives

Structural Variations and Physicochemical Properties

Carbothioamides exhibit diverse properties depending on substituents and molecular geometry. Below is a comparative analysis based on key studies:

Table 1: Selected Carbothioamides and Their Physical Properties
Compound Name Substituents Melting Point (°C) Key Spectral Features (IR) Reference
N,N-Diphenylbenzenecarbothioamide Phenyl groups on both N atoms Not reported C=S (1100–1200 cm⁻¹), N-H (3200–3400 cm⁻¹)
Compound 3g () 4-Fluorophenyl 176–178 C=S, C=N, N-H, OH, N=CH
Compound 3d () o-Tolyl 182–184 C=S, C=N, N-H, OH, N=CH
[1,1′-Biphenyl]-3-carbothioamide Biphenyl moiety Not reported Enhanced lipophilicity
N-Phenylhydrazinecarbothioamide Single phenyl group Not reported Baseline for substituent effects

Key Observations :

  • Electron-withdrawing substituents (e.g., fluorine in 3g) reduce melting points compared to alkyl-substituted analogs (e.g., 3d) .
Table 2: Inhibitory Activity of Selected Carbothioamides
Compound Name Target Enzyme IC₅₀ (μM) Key Structural Feature Reference
Pyrazole-4-carbothioamide (A1) HIV RNase H 98 Diphenyl substitution
A2 (Phenylacetyl derivative) HIV RNase H 19 Phenylacetyl substituent
A5 (4-Cl-phenylacetyl) HIV RNase H 4 Halogenation enhances potency
A6 (Carboxamide analog) HIV RNase H 5 C=O replaces C=S; retains activity

Key Observations :

  • Halogenation (e.g., 4-Cl in A5) significantly improves inhibitory activity, likely due to increased electrophilicity and binding affinity .

Spectroscopic and Electronic Properties

Table 3: Electronic and Thermal Properties
Compound Name HOMO-LUMO Gap (eV) Thermal Stability (°C) Key Application Reference
Triazine-carbothioamide () 1.97 Up to 473 K Optoelectronics
N,N′-Bis(4-Fluorophenyl) derivative Not reported Not reported Crystal structure studies

Key Observations :

  • The triazine-carbothioamide derivative exhibits a narrow HOMO-LUMO gap (1.97 eV), making it suitable for optoelectronic applications .
  • Fluorinated analogs (e.g., ) show distinct crystal packing due to N–H···S hydrogen bonds and C–H···π interactions, influencing solid-state properties .

Coordination Chemistry

Carbothioamides act as ligands in metal complexes:

  • Copper(II) complexes with benzimidazole-carbothioamide ligands (e.g., VIII in ) demonstrate that bromophenyl substituents enhance stability (decomposition at 523–525 K) .
  • The thioamide sulfur participates in metal coordination, influencing the redox and magnetic properties of these complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.